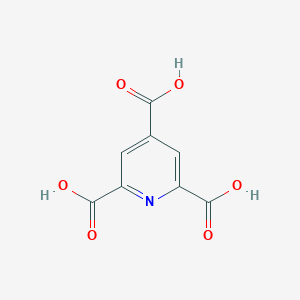

Pyridine-2,4,6-tricarboxylic acid

Overview

Description

Pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, is an organic compound belonging to the heteroaromatic class of chemicals. It consists of a pyridine ring substituted with three carboxyl groups at the 2, 4, and 6 positions. This compound is notable for its role in coordination chemistry and its utility in various scientific applications .

Preparation Methods

Oxidation of 2,4,6-Collidine with Potassium Permanganate

The most well-documented method for synthesizing pyridine-2,4,6-tricarboxylic acid involves the oxidation of 2,4,6-collidine (2,4,6-trimethylpyridine) using potassium permanganate (KMnO₄). This reaction sequentially converts the methyl groups on the pyridine ring into carboxylic acid functionalities through strong oxidative cleavage .

Hydrolysis of Methyl Ester Derivatives

An alternative route involves the hydrolysis of methyl ester precursors to yield this compound. This two-step process begins with the synthesis of the methyl ester, followed by alkaline or acidic hydrolysis to liberate the carboxylic acid groups .

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using aqueous sodium hydroxide (30% w/w) at elevated temperatures (80–95°C). For example, suspending the methyl ester in water and adding NaOH solution facilitates saponification of the ester groups, releasing methanol and forming the trisodium salt of the acid. Subsequent acidification with concentrated HCl precipitates this compound as a crystalline solid .

Comparative Analysis of Synthetic Routes

The two methods differ significantly in starting materials, reaction complexity, and practicality:

| Parameter | Oxidation of 2,4,6-Collidine | Hydrolysis of Methyl Ester |

|---|---|---|

| Starting Material | 2,4,6-Collidine | Methyl ester derivative |

| Reagents | KMnO₄, H₂SO₄ | NaOH, HCl |

| Reaction Time | 6–12 hours (estimated) | 12 hours (ester synthesis) |

| Yield | Not reported | 60% (ester intermediate) |

| Scalability | Moderate | Challenging (two-step) |

The oxidation route is more direct but requires stringent control over reaction conditions to prevent side reactions. In contrast, the hydrolysis method offers a modular approach but depends on the availability of ester precursors, whose synthesis remains underexplored in the literature.

Challenges and Optimization Strategies

Purity and Isolation

Both methods face challenges in isolating the pure acid due to its high polarity and solubility in water. Recrystallization from hot water or ethanol-water mixtures is commonly employed, but yields may vary depending on impurities.

Chemical Reactions Analysis

Coordination Chemistry with Transition and Lanthanide Metals

ptcH₃ forms stable coordination polymers and complexes with various metal ions, influenced by reaction conditions (pH, temperature, co-ligands).

Zinc(II) Complexes

- With pyridine : Forms infinite zigzag coordination polymers, [Zn(Ox)(py)₂]ₙ (Ox = oxalate), where ptcH₃ decomposes to oxalate. The orientation of pyridine ligands differs slightly when Zn(II)-nitrate is used versus Zn(II)-sulfate/acetate .

- Without pyridine : Yields a mixture of carboxylate-bridged coordination polymers and a discrete 12-membered metallomacrocycle .

Cobalt(II) and Manganese(II) Complexes

- Hydrothermal reactions produce:

Lanthanide Complexes

- [Dy(ptc)·3H₂O]ₙ forms 3D networks via hydrogen bonding, while Ce(III) complexes crystallize into 1D/2D polymers under hydrothermal conditions .

Alkaline Earth Metals

- Mg(II), Ca(II), Sr(II), and Ba(II) form coordination polymers with varying dimensionality (1D to 3D), influenced by ionic radius and reaction pH .

Table 1: Representative Metal Complexes of ptcH₃

Esterification

- Reacts with methanol and H₂SO₄ to form trimethyl pyridine-2,4,6-tricarboxylate (95% yield) .

Reaction :

Hydrolysis and Decarboxylation

- Under strong acidic/basic conditions, ptcH₃ undergoes hydrolysis or decarboxylation, yielding simpler pyridine derivatives.

Ligand Decomposition Pathways

- In the presence of pyridine and Zn(II), ptcH₃ decomposes to oxalate, forming coordination polymers .

- With Cd(II) salts, decomposition produces 4-hydroxypyridine-2,6-dicarboxylic acid (cdaH₂) .

Reactivity in Supramolecular Architectures

ptcH₃’s tridentate binding mode (via N and two carboxylate O atoms) facilitates diverse topologies:

Scientific Research Applications

Coordination Chemistry

Pyridine-2,4,6-tricarboxylic acid serves as an important ligand in coordination chemistry. It forms coordination polymers with various metal ions, leading to diverse structural and functional properties.

Case Study: Metal-Organic Frameworks (MOFs)

Recent studies have reported the synthesis of metal-organic frameworks (MOFs) using H₃PTC as a ligand with different metal ions such as cerium (Ce), bismuth (Bi), cadmium (Cd), manganese (Mn), and cobalt (Co). These frameworks exhibit unique properties that make them suitable for applications in catalysis and gas storage.

| Metal Ion | Coordination Polymer Structure | Notable Properties |

|---|---|---|

| Ce(III) | [Ce(PTC)(H₂O)₃] | High thermal stability |

| Bi(III) | Bi(PTC)₂ | Photoluminescent properties |

| Cd(II) | [Cd(PTC)(H₂O)] | Catalytic activity in organic reactions |

| Mn(II) | [Mn₃(PTC)₂(H₂O)₉] | Ferroelectric behavior |

The coordination of H₃PTC allows for the formation of robust three-dimensional structures due to its tridentate binding capabilities .

Analytical Chemistry

This compound is utilized in analytical chemistry for the spectrophotometric determination of metals such as iron. The complexation of H₃PTC with iron ions enhances the sensitivity and selectivity of detection methods .

Application Example: Iron Detection

In a study focusing on the spectrophotometric analysis of iron, this compound was used to form stable complexes with Fe(III), allowing for accurate quantification at low concentrations. The detection limit achieved was significantly lower than traditional methods .

Material Science

The unique properties of this compound-based materials have led to their exploration in various applications within material science.

Case Study: Ferroelectric Materials

One notable application is in the development of ferroelectric materials. A specific coordination polymer synthesized from H₃PTC and manganese exhibited significant ferroelectric properties with a remnant polarization of and a coercive field of . This makes it a candidate for use in memory devices and sensors.

Mechanism of Action

The mechanism of action of pyridine-2,4,6-tricarboxylic acid primarily involves its ability to act as a chelating agent, binding to metal ions through its carboxyl groups. This property allows it to form stable complexes with various metals, which can then participate in catalytic or biological processes . The molecular targets and pathways involved depend on the specific application and the metal ions it interacts with .

Comparison with Similar Compounds

Pyridine-2,4,6-tricarboxylic acid is unique among pyridinetricarboxylic acids due to its specific substitution pattern. Similar compounds include:

- 2,3,4-Pyridinetricarboxylic acid

- 2,3,5-Pyridinetricarboxylic acid

- 2,3,6-Pyridinetricarboxylic acid

- 2,4,5-Pyridinetricarboxylic acid (Berberonic acid)

- 3,4,5-Pyridinetricarboxylic acid

Each of these isomers has different chemical properties and reactivity, making this compound unique in its applications and behavior .

Biological Activity

Pyridine-2,4,6-tricarboxylic acid (PTCA), also known as 2,4,6-pyridinetricarboxylic acid, is a versatile organic compound with significant biological activity and potential applications in various fields, including analytical chemistry and materials science. This article explores the biological properties, reactivity, and applications of PTCA based on diverse research findings.

PTCA has the molecular formula and a molecular weight of 211.13 g/mol. It features three carboxylic acid groups attached to a pyridine ring, allowing it to act as a tridentate ligand in coordination chemistry. The compound is soluble in water and exhibits strong chelating properties due to the presence of nitrogen and oxygen donor atoms.

1. Metal Ion Coordination

PTCA shows significant reactivity toward various metal ions, which enhances its biological applications. For instance, it forms stable complexes with iron(II), which can be utilized in analytical methods for determining iron concentrations in food samples. The formation of an intense red-purple complex with iron(II) at a pH of 2.2 demonstrates its potential as an analytical reagent . The complex absorbs maximally at 488 nm and exhibits stability for several hours, making it suitable for quantitative analysis.

Table 1: Stability and Absorbance Characteristics of PTCA-Iron(II) Complex

| Parameter | Value |

|---|---|

| Absorbance Maximum | 488 nm |

| Stability Duration | 3-4 hours |

| Concentration Range | 3.0 - 425.0 µg/mL |

| Molar Absorptivity | L mol cm |

2. Coordination Polymers

Research has demonstrated that PTCA can form coordination polymers with various metals like zinc and cerium. These polymers exhibit unique structural properties that can be exploited for applications in catalysis and materials science . For example, the interaction of PTCA with Zn(II) salts leads to the formation of zigzag coordination polymers under specific conditions, highlighting its versatility in metal coordination chemistry.

Applications in Analytical Chemistry

PTCA's ability to form stable complexes with metal ions has made it a valuable reagent in analytical chemistry. It has been successfully employed for:

- Determination of Iron(II) : Utilizing spectrophotometric methods for quantifying iron in food samples.

- Quantification of Antibiotics : Indirectly measuring tetracycline concentrations by analyzing their complexes with PTCA .

Case Study: Determination of Iron in Food Samples

In a study assessing the effectiveness of PTCA as a reagent for iron detection, various food samples were analyzed. The results indicated that PTCA provided comparable recovery rates to established methods while offering advantages such as reduced interference from other substances .

Table 2: Recovery Rates of Tetracyclines Using PTCA Method

| Drug | Label Claim (mg) | Proposed Method Recovery (%) | Reference Method Recovery (%) |

|---|---|---|---|

| Doxycycline | 100 | 100.68 ± 0.73 | 100.32 ± 0.46 |

| Oxytetracycline | 100 | 100.36 ± 1.01 | 99.36 ± 0.73 |

| Minocycline | 100 | 99.63 ± 1.13 | 99.85 ± 0.38 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for pyridine-2,4,6-tricarboxylic acid (H₃ptc), and how can purity be optimized?

- Methodology : H₃ptc is synthesized via oxidation of 2,4,6-trimethylpyridine using CrO₃ in concentrated H₂SO₄ at 0–75°C. Post-reaction, the product is esterified (methyl ester) and hydrolyzed in HCl to yield crystalline H₃ptc. Optimize purity by recrystallization from water at pH 2 and validate via elemental analysis, NMR, and IR spectroscopy .

Q. Which characterization techniques are critical for confirming H₃ptc-based coordination polymers?

- Methodology :

- X-ray crystallography : Resolve 3D structures (e.g., using SHELX for refinement ).

- IR spectroscopy : Identify carboxylate coordination modes (asymmetric/symmetric stretching at ~1600 cm⁻¹ and ~1400 cm⁻¹).

- Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states.

- Powder XRD : Confirm phase purity .

Advanced Research Questions

Q. How do reaction parameters (pH, temperature, and metal-ligand ratios) influence the structural diversity of H₃ptc complexes?

- Methodology :

Q. How can conflicting reports on H₃ptc’s coordination behavior be reconciled?

- Methodology : Use a combination of crystallographic data and spectroscopic analysis. For example:

- µ₃η⁶ vs. µ₄η⁶ modes : Dy(III) complexes show both modes depending on ligand flexibility and metal ion radius .

- pH-dependent protonation : Partially protonated carboxyl groups at lower pH may lead to monodentate vs. bridging coordination .

Q. What methodologies are used to investigate the luminescent properties of lanthanide-H₃ptc complexes?

- Methodology :

- Excitation/emission spectroscopy : Monitor Dy(III) transitions (e.g., ⁴F₉/₂ → ⁶Hⱼ/₂ at 480–580 nm) .

- Lifetime measurements : Assess energy transfer efficiency from ligand triplet states to Ln(III) ions .

Q. How are magnetic properties of H₃ptc-based complexes analyzed?

- Methodology :

- SQUID magnetometry : Measure χ vs. T (2–300 K) to detect slow relaxation (single-molecule magnet behavior).

- Crystal field analysis : Fit data to Stevens Hamiltonian for Dy(III) complexes to quantify anisotropy .

Q. What computational tools are recommended for topological analysis of H₃ptc MOFs?

- Methodology :

- TOPOS : Classify networks (e.g., (4·6³·8²)(6³) topology in Dy(III) complexes ).

- SHELXTL : Refine crystallographic data and generate symmetry codes .

Q. How does H₃ptc enhance stability in MOFs under varying pH conditions?

- Methodology : The rigid pyridine core and strong metal-carboxylate bonds resist hydrolysis. For example, Cr(III)-H₃ptc frameworks remain stable in pH 2–12 due to high connectivity .

Q. Can H₃ptc-based complexes model biological systems?

- Methodology :

- Enzyme mimics : Fe(III)-H₃ptc complexes mimic non-heme iron oxidases via carboxylate-bridged active sites .

- Biosensing : Eu(III)-H₃ptc MOFs detect biomolecules via luminescence quenching .

Q. What strategies address challenges in crystallizing H₃ptc complexes with transition metals?

- Methodology :

- Additive use : Malonic acid templating directs nucleation in Dy(III) complexes .

- Solvent choice : Hydrothermal synthesis in H₂O/EtOH reduces solubility and promotes crystal growth .

Q. Data Contradiction Analysis

Case Study : Conflicting reports on Zn(II)-H₃ptc coordination.

- Issue : Some studies report oxalate-bridged polymers , while others describe direct Zn–ptc bonding .

- Resolution : Oxalate formation arises from solvent oxidation (e.g., ethanol → oxalate under hydrothermal conditions), not direct H₃ptc coordination. Confirm via IR (absence of ptc C=O stretches) and mass spectrometry .

Properties

IUPAC Name |

pyridine-2,4,6-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15/h1-2H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGYKYXGIWNSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323169 | |

| Record name | 2,4,6-Pyridinetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-20-9 | |

| Record name | 2,4,6-Pyridinetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Collidinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 536-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Pyridinetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLLIDINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2YV5DB4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.